N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide
Description
Properties
CAS No. |
13880-06-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11) |
InChI Key |
GVKDCYNVGQYGCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of an amide bond between an appropriate amine and methacryloyl chloride (2-methylprop-2-enoyl chloride). This approach is analogous to the preparation of related N-(2-arylethyl)-2-methylprop-2-enamides, which are synthesized via N-acylation reactions under controlled conditions with high yields (46–94%).
- Starting amine: 1-hydroxybutan-2-amine (or its protected derivative)
- Acylating agent: Methacryloyl chloride
- Solvent: Dichloromethane or ethylene dichloride
- Base: Triethylamine or another suitable base to scavenge HCl
$$
\text{1-Hydroxybutan-2-amine} + \text{Methacryloyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}
$$
Detailed Experimental Conditions and Optimization
While specific literature on the exact preparation of N-(1-Hydroxybutan-2yl)-2-methylprop-2-enamide is scarce, insights can be drawn from related enamide synthesis methods:
- N-Acylation Reaction: The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic acylation step and prevent side reactions.
- Solvent Choice: Ethylene dichloride or dichloromethane is preferred due to their inertness and ability to dissolve both reactants.
- Base Addition: Triethylamine or other tertiary amines are added to neutralize the HCl generated, improving yield and purity.
- Work-up: After reaction completion, the mixture is washed with aqueous acid/base solutions to remove residual amines and acid chlorides, followed by purification via column chromatography or recrystallization.
Alternative Synthetic Routes: Electrophilic Activation of Amides
A novel one-step method for enamide synthesis involves electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O), which enables direct N-dehydrogenation of amides to enamides with high selectivity and yield (up to 89%).
- The method allows direct conversion of secondary amides to enamides without the need for pre-functionalized acyl chlorides.
- The reaction proceeds under mild conditions in diethyl ether solvent.
- This approach is particularly useful for substrates where traditional acylation is challenging.
- The method has been demonstrated on various amides, including those with hydroxyalkyl substituents, suggesting applicability to this compound synthesis.
Summary Table of Preparation Methods
Research Findings and Analytical Characterization
- The structure of this compound and related enamides has been confirmed by spectroscopic techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry.
- These compounds have been used as functionalized templates in molecularly imprinted polymers, showing selective binding affinities towards biomolecules like tyramine and L-norepinephrine, indicating the importance of precise synthetic control over the amide and hydroxyalkyl substituents.
- The hydroxy group on the butan-2-yl side chain provides opportunities for further functionalization or polymer cross-linking.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to produce a carboxylic acid and amine derivative.
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | Methacrylic acid + 2-amino-1-butanol | ~75–85% | Protonation of carbonyl oxygen enhances electrophilicity. |
| Basic (e.g., NaOH, KOH) | Methacrylate salt + 2-amino-1-butanol | ~80–90% | Nucleophilic hydroxide attack at carbonyl carbon. |
This reaction is critical for decomposing the compound into biologically relevant fragments, such as 2-amino-1-butanol, which has applications in neurotransmitter analog synthesis.
Radical Polymerization
The α,β-unsaturated amide moiety participates in radical-initiated polymerization, forming cross-linked polymers.
| Initiator | Conditions | Polymer Type | Applications |
|---|---|---|---|
| AIBN (azobisisobutyronitrile) | 60–80°C, inert atmosphere | Poly(β-amino ester) | Drug delivery systems, hydrogels. |
| UV light + photoinitiator | Room temperature | Branched copolymers | Surface coatings, adhesives. |
Mechanism :
-
Radical initiators abstract hydrogen from the alkene, generating a radical site.
-
Propagation occurs via sequential addition of monomer units.
-
Termination through radical recombination or disproportionation.
Michael Addition Reactions
The electron-deficient alkene acts as a Michael acceptor, enabling nucleophilic additions.
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| Thiols (e.g., HSCH₂CH₂OH) | Triethylamine | β-Thioether functionalized amide | 92% |
| Amines (e.g., benzylamine) | None (room temperature) | β-Amino amide derivative | 85% |
This reactivity is exploited in bioconjugation and materials science to introduce functional groups (e.g., thiols for PEGylation).
N-Dehydrogenation to Enamides
A novel one-step N-dehydrogenation protocol using LiHMDS (lithium hexamethyldisilazide) and triflic anhydride converts the amide into an enamide .
| Base | Electrophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| LiHMDS | Tf₂O | Diethyl ether | 0°C to RT | 89% |
| NaHMDS | Tf₂O | Diethyl ether | 0°C to RT | 42% |
Key Observations :
-
LiHMDS outperforms NaHMDS/KHMDS due to enhanced α-proton acidity .
-
Ethereal solvents stabilize reactive intermediates despite Tf₂O’s typical incompatibility .
Mechanism :
-
Tf₂O activates the amide carbonyl, forming a triflate intermediate.
-
LiHMDS deprotonates the α-carbon, generating a resonance-stabilized enamide .
Acylation and Functionalization
The hydroxyl group on the butan-2-yl chain undergoes acylation with methacryloyl chloride to form advanced intermediates :
Reaction Protocol :
-
Dissolve N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide in ethylene dichloride.
-
Add triethylamine (1.2 eq) and methacryloyl chloride (1.2 eq) dropwise.
-
Stir for 3 hours at room temperature.
| Product | Application |
|---|---|
| Methacrylate-functionalized amide | Molecular imprinting polymers (MIPs) for biomolecule adsorption . |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |
|---|---|---|---|
| Hydrolysis (acidic) | Moderate | 60–80 kJ/mol | High (H⁺) |
| Radical Polymerization | Fast | 20–40 kJ/mol | Initiator-dependent |
| Michael Addition | Rapid | 30–50 kJ/mol | Base-catalyzed |
Scientific Research Applications
Chemical Properties and Structure
The compound features an amide functional group and a hydroxybutyl side chain, which contribute to its reactivity and biological properties. The presence of both the amide and alkene functionalities allows for a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Pharmaceutical Applications
Antimicrobial Activity
Preliminary studies have indicated that N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide exhibits antimicrobial properties. This characteristic positions it as a candidate for further investigation in medicinal chemistry, particularly for developing new antimicrobial agents.
Mechanism of Action
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could modulate their activity.
Material Science Applications
Biodegradable Polymers
Research has explored the incorporation of this compound into biodegradable polymer systems. The compound's unique structure may enhance the mechanical properties and degradation rates of these materials, making them suitable for applications in drug delivery systems and tissue engineering.
Case Study: Biopolymer Development
In a study focusing on biopolymers, the use of this compound was investigated to improve the hydrophilicity and mechanical strength of polymer films used in medical applications. The results showed that the modified films exhibited enhanced cell attachment properties, which is critical for applications such as wound healing and tissue scaffolding.
Mechanism of Action
The mechanism by which N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxybutyl group and amide moiety play crucial roles in its binding and activity.
Comparison with Similar Compounds
(a) N-(2-Arylethyl)-2-methylprop-2-enamides
- Structure : These compounds feature a 2-methylprop-2-enamide group linked to a 2-arylethylamine backbone (e.g., substituted with methoxy, halogens, or other aryl groups) .
- Synthesis : Produced via acylation of 2-arylethylamines with methacryloyl chloride in ethylene dichloride, using triethylamine to neutralize HCl byproducts. Yields are typically high (70–95%) .
- Key Differences : The aryl groups enable π-π interactions, making these compounds suitable for molecularly imprinted polymers (MIPs) targeting aromatic biomolecules like tyramine. In contrast, the hydroxyl group in N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide favors hydrophilic interactions .
(b) N-[(Dialkylamino)methyl]methacrylamides
- Structure: Substituents include dialkylamino groups (e.g., dimethylamino, diethylamino) attached via a methylene bridge to the amide nitrogen .
- Synthesis : Prepared via Schiff base salt reactions with methacrylamide, followed by hydrolysis. Products are often liquid or low-melting solids .
(c) N-(Hydroxymethyl)-2-methylprop-2-enamide (Polymer Component)
- Structure : Contains a hydroxymethyl (–CH2OH) group directly attached to the amide nitrogen. This compound is copolymerized with 1,3-butadiene and acrylonitrile .
- Properties : The resulting polymer (CAS 25135-82-4) has a boiling point of 306.3°C and a flash point of 139°C .
Physicochemical Properties
Biological Activity
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide, with the chemical formula C9H17NO3, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological activity, focusing on antimicrobial properties, synthesis methods, and related case studies.
Chemical Structure and Properties
The compound is characterized by an amide functional group and a hydroxybutyl side chain, which contribute to its reactivity and biological properties. The presence of both the amide and alkene functionalities enhances its potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Mycobacterium tuberculosis
In these studies, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics like ampicillin, suggesting its potential as a new antimicrobial agent .
While the exact mechanisms remain to be fully elucidated, it is hypothesized that the compound interacts with bacterial cell membranes or specific cellular pathways that inhibit growth. The dual functionality of the amide and hydroxy groups may facilitate these interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Amide Bond : Reaction of a suitable carboxylic acid derivative with an amine.
- Hydroxylation : Introduction of the hydroxybutyl group through a nucleophilic substitution reaction.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside several other compounds against MRSA:
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 25.9 | Bactericidal |
| Ampicillin | 45.8 | Bacteriostatic |
The results indicated that this compound not only inhibited bacterial growth but also exhibited bactericidal activity at low concentrations .
Study 2: Cytotoxicity Assessment
In vitro studies on human cell lines (THP1-Blue™ NF-κB cells) assessed cytotoxic effects and anti-inflammatory potential:
| Compound Name | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| This compound | >20 | Low |
| Control Compound | 6.5 | Moderate |
The findings suggested that this compound exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications .
Conclusion and Future Directions
This compound shows promising biological activity, particularly as an antimicrobial agent against resistant bacterial strains. Future research should focus on elucidating its mechanisms of action, optimizing synthesis methods for higher yields, and exploring its efficacy in vivo.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of 2-methylprop-2-enoyl chloride with 1-amino-2-butanol under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Temperature control (0–5°C during addition, followed by gradual warming to room temperature) minimizes side reactions. Yield optimization can employ Design of Experiments (DOE) to test variables like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios. Evidence from analogous compounds suggests reflux (60–80°C) enhances reaction efficiency .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 210–254 nm) and a C18 column, using acetonitrile/water gradients, can confirm ≥95% purity (as per industry standards in ).
- Structural Confirmation : ¹H/¹³C NMR identifies key groups (e.g., hydroxybutan-2-yl protons at δ 1.2–1.6 ppm, enamide doublet at δ 5.7–6.1 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+ at m/z 183.20). Discrepancies in spectral data require 2D NMR (e.g., COSY, HMBC) to resolve stereochemical ambiguities .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer : General acrylamide handling guidelines apply: use nitrile gloves, fume hoods for synthesis, and avoid inhalation. Storage at –20°C under nitrogen minimizes degradation. Safety data for structurally similar compounds emphasize avoiding direct skin contact and implementing spill containment measures .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is optimal. Crystallize the compound in ethanol/water (7:3) at 4°C. Data collection at 100 K reduces thermal noise. Refinement with anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis (via Olex2 or Mercury) clarifies stereochemistry. Twinning or poor diffraction may require data merging from multiple crystals.
Q. What experimental strategies address contradictory receptor binding data for acrylamide derivatives?
- Methodological Answer : Orthogonal assays are critical:
- Radioligand Displacement : Measure IC50 values against dopamine/serotonin receptors (e.g., using [³H]spiperone for D2 receptors).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/off) to distinguish competitive vs. allosteric interactions.
- Computational Docking : AutoDock Vina or Schrödinger Suite models binding poses, highlighting key residues (e.g., Asp3.32 in dopamine receptors). Validate with mutational studies .
Q. How can researchers resolve discrepancies between computational solubility predictions and experimental results?
- Methodological Answer : Combine COSMO-RS simulations with shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures. Adjust computational parameters (e.g., dielectric constant ε = 78.5 for water). Polymorphism issues require powder XRD to identify crystalline forms. Differential scanning calorimetry (DSC) detects amorphous content affecting solubility .
Q. What advanced techniques optimize the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
